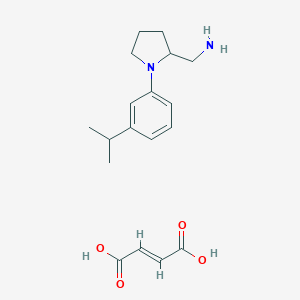
(-)-1-(3-(1-Methylethyl)phenyl)-2-pyrrolidinemethanamine fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-1-(3-(1-Methylethyl)phenyl)-2-pyrrolidinemethanamine fumarate, commonly known as IPP, is a chemical compound that has been studied extensively in the field of neuroscience. It is a selective norepinephrine reuptake inhibitor (NRI) and has been used in various scientific research applications due to its unique properties.
Mécanisme D'action
IPP works by selectively inhibiting the reuptake of norepinephrine, a neurotransmitter that plays a key role in the regulation of mood, attention, and arousal. By blocking the reuptake of norepinephrine, IPP increases the levels of this neurotransmitter in the brain, leading to increased alertness, focus, and mood.
Biochemical and Physiological Effects:
IPP has been shown to have a number of biochemical and physiological effects in the brain. It increases the levels of norepinephrine and dopamine in the prefrontal cortex, which is associated with attention and executive function. IPP has also been shown to increase the release of acetylcholine in the hippocampus, which is involved in memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using IPP in lab experiments is its selectivity for norepinephrine reuptake inhibition. This allows researchers to study the effects of norepinephrine specifically, without the confounding effects of other neurotransmitters. However, IPP has a relatively short half-life, which can make it difficult to maintain consistent levels in the brain over time. Additionally, IPP has been shown to have some off-target effects, particularly at higher doses.
Orientations Futures
There are several future directions for the study of IPP. One area of interest is the potential use of IPP in the treatment of ADHD and other neurological disorders. Researchers are also interested in studying the effects of IPP on other neurotransmitter systems, such as serotonin and dopamine. Additionally, there is interest in developing new compounds that are more selective and have fewer off-target effects than IPP.
Conclusion:
(-)-1-(3-(1-Methylethyl)phenyl)-2-pyrrolidinemethanamine fumarate, or IPP, is a chemical compound that has been studied extensively in the field of neuroscience. It is a selective norepinephrine reuptake inhibitor that has been used in various scientific research applications. IPP has a unique mechanism of action and has been shown to have a number of biochemical and physiological effects in the brain. While there are some limitations to its use in lab experiments, IPP has the potential to be a valuable tool for studying the role of norepinephrine in the brain and its effects on behavior.
Méthodes De Synthèse
The synthesis of IPP involves the reaction of 3-(1-methylethyl)phenylacetonitrile with pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride. The resulting compound is then treated with fumaric acid to form the fumarate salt of IPP. The synthesis of IPP is a complex process that requires expertise in synthetic chemistry.
Applications De Recherche Scientifique
IPP has been used in various scientific research applications, particularly in the field of neuroscience. It has been studied for its potential use in the treatment of attention-deficit/hyperactivity disorder (ADHD), depression, and other neurological disorders. IPP has also been used to study the role of norepinephrine in the brain and its effects on behavior.
Propriétés
Numéro CAS |
142469-93-0 |
|---|---|
Nom du produit |
(-)-1-(3-(1-Methylethyl)phenyl)-2-pyrrolidinemethanamine fumarate |
Formule moléculaire |
C18H26N2O4 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;[1-(3-propan-2-ylphenyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C14H22N2.C4H4O4/c1-11(2)12-5-3-6-13(9-12)16-8-4-7-14(16)10-15;5-3(6)1-2-4(7)8/h3,5-6,9,11,14H,4,7-8,10,15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
VVYNZFASZKMXRV-WLHGVMLRSA-N |
SMILES isomérique |
CC(C)C1=CC(=CC=C1)N2CCCC2CN.C(=C/C(=O)O)\C(=O)O |
SMILES |
CC(C)C1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
SMILES canonique |
CC(C)C1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
Synonymes |
(-)-1-(3-(1-Methylethyl)phenyl)-2-pyrrolidinemethanamine fumarate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



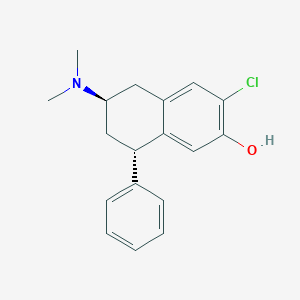


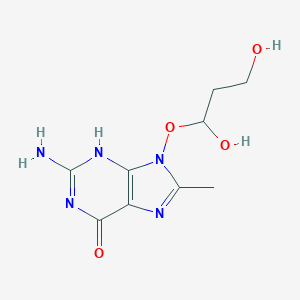


![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)

![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)


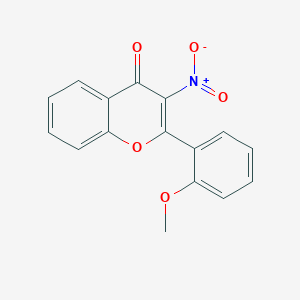
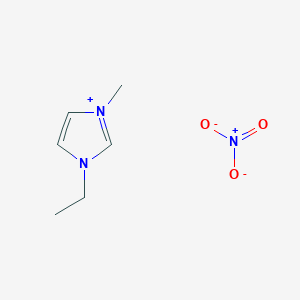
![6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B115835.png)